Desacetylcephapirin sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWZYPKYXORJY-GBWFEORMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3NaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747519 | |
| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104557-24-6 | |
| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Profile of Desacetylcephapirin Sodium: A Technical Overview for Researchers
An In-depth Guide to the Antimicrobial Activity and Characteristics of a Primary Cephapirin Metabolite
Introduction
Cephapirin, a first-generation cephalosporin antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, desacetylcephapirin is the most significant, not only due to its prevalence but also because it retains microbiological activity.[1][2] This technical guide provides a comprehensive overview of the biological activity of desacetylcephapirin sodium, the salt form of this primary metabolite.
This document is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacokinetics, pharmacodynamics, and antimicrobial spectrum of cephapirin and its derivatives. Herein, we present quantitative data on its antimicrobial potency, detailed experimental protocols for assessing its activity, and visual representations of its metabolic origin and mechanism of action.
Biological Activity of this compound
Desacetylcephapirin is known to be a microbiologically active metabolite.[1][2] Its formation occurs through the deacetylation of the parent compound, cephapirin.[2][3] The in vitro antimicrobial activity of desacetylcephapirin has been quantified against several bacterial pathogens, particularly those associated with bovine mastitis.
Antimicrobial Spectrum and Potency
The antimicrobial potency of desacetylcephapirin is generally considered to be slightly less than that of its parent compound, cephapirin. However, it still exhibits significant inhibitory effects against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's in vitro activity, representing the lowest concentration of the agent that prevents visible growth of a bacterium.
The following table summarizes the MIC50 and MIC90 values for this compound against a panel of mastitis pathogens. The MIC50 represents the concentration at which 50% of the tested isolates are inhibited, while the MIC90 is the concentration that inhibits 90% of the isolates.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 98 | 0.25 | 0.25 |
| Coagulase-negative staphylococci | 99 | 0.12 | 0.25 |
| Streptococcus dysgalactiae | 97 | 0.06 | 0.06 |
| Streptococcus uberis | 96 | 0.12 | 0.12 |
| Escherichia coli | 98 | >16 | >16 |
Data sourced from Cortinhas et al. (2013).[4][5]
As the data indicates, desacetylcephapirin is most potent against streptococcal species, followed by staphylococci. Its activity against Escherichia coli, a Gram-negative bacterium, is limited, which is characteristic of first-generation cephalosporins. For staphylococcal and streptococcal isolates, there is a high level of agreement in the susceptibility classifications between cephapirin and desacetylcephapirin.[4][5]
Experimental Protocols
The determination of the antimicrobial activity of this compound is primarily achieved through standardized in vitro susceptibility testing methods. The data presented in this guide was obtained using the agar dilution method, a reference technique for MIC determination.
Agar Dilution Method for MIC Determination
The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6][7] The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves the following key steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, as recommended by CLSI guidelines for cephalosporins.[6]
-
Preparation of Agar Plates with Antimicrobial: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the this compound stock solution. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are grown overnight on a non-selective agar medium. A standardized inoculum is then prepared by suspending morphologically similar colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 1 x 104 colony-forming units (CFU) per spot on the agar plate.[6]
-
Inoculation of Plates: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions.
-
Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for 16-20 hours under aerobic conditions.
-
Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze is generally disregarded.[6]
-
Quality Control: The procedure is validated by concurrently testing standard quality control bacterial strains with known MIC values for the antimicrobial agent being tested.
Visualizations: Pathways and Workflows
To further elucidate the context and methodology related to this compound, the following diagrams have been generated.
Metabolic Pathway of Desacetylcephapirin Formation
The primary metabolic pathway for cephapirin involves enzymatic hydrolysis, leading to the formation of desacetylcephapirin.
Caption: Metabolic conversion of cephapirin to desacetylcephapirin.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, desacetylcephapirin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[8][9]
Caption: Mechanism of action of this compound.
Experimental Workflow: Agar Dilution MIC Determination
The following diagram illustrates the logical flow of the agar dilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination via the agar dilution method.
Conclusion
This compound, the primary active metabolite of cephapirin, demonstrates significant in vitro antibacterial activity, particularly against Gram-positive cocci such as staphylococci and streptococci. While its potency is slightly reduced compared to the parent compound, its sustained presence in tissues and milk following cephapirin administration underscores its potential contribution to the overall therapeutic effect.[2][10] A thorough understanding of its biological activity, facilitated by standardized experimental protocols like the agar dilution method, is crucial for the accurate interpretation of pharmacokinetic and pharmacodynamic data in both clinical and research settings. The information and visualizations provided in this guide offer a foundational resource for professionals engaged in the study and development of cephalosporin antibiotics.
References
- 1. Deacylation activity of cephalosporin acylase to cephalosporin C is improved by changing the side-chain conformations of active-site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Desacetylcephapirin Sodium Against MRSA: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies used to assess the in vitro antibacterial spectrum of Desacetylcephapirin sodium against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to a lack of specific published studies detailing the direct antibacterial spectrum of this compound against MRSA, this guide outlines the standard experimental protocols applicable for such an evaluation. It also presents available data on the parent compound, cephapirin, and its metabolites to offer a scientifically grounded estimation of potential activity.
Introduction
Methicillin-Resistant Staphylococcus aureus (MRSA) continues to be a significant global health threat, necessitating the exploration of new and existing antimicrobial agents. Cephapirin, a first-generation cephalosporin, is known for its activity against Gram-positive bacteria. In vivo, cephapirin is metabolized to desacetylcephapirin, which also possesses antibacterial properties. Understanding the intrinsic activity of this metabolite against MRSA is crucial for a complete picture of the therapeutic potential of cephapirin. This document details the standardized procedures for determining the in vitro antibacterial spectrum of compounds like this compound against MRSA.
Quantitative Data on Antibacterial Activity
Research indicates that the desacetyl metabolites of cephalosporins, including cephapirin, are generally less active than the parent drug. The activity of desacetylcephapirin is reported to be approximately 5-55% of the activity of cephapirin, depending on the bacterial species.[1]
The following table summarizes the known in vitro activity of the parent compound, cephapirin, against Staphylococcus aureus. These values can serve as a benchmark for estimating the potential MIC range of this compound.
| Compound | Organism | MIC Range (μg/mL) | Notes |
| Cephapirin | Staphylococcus aureus | 0.09 - 12.5 | Includes both penicillin-susceptible and penicillin-resistant strains.[2][3] |
| Cephapirin | Penicillin-Resistant S. aureus | ≤ 5 | All tested isolates were inhibited and killed at this concentration.[2] |
| Desacetylcephapirin | Staphylococcus aureus | Not directly reported | Activity is estimated to be 5-55% of cephapirin.[1] |
Note: The provided MIC values for cephapirin may not be fully representative of its activity against contemporary, multidrug-resistant MRSA strains. Dedicated studies are required to determine the precise antibacterial spectrum of this compound against such isolates.
Experimental Protocols
The following are detailed methodologies for determining the in vitro antibacterial spectrum of a compound against MRSA, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
3.1.1 Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
A panel of clinically relevant MRSA isolates and reference strains (e.g., S. aureus ATCC 43300)
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
3.1.2 Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to achieve a concentration twice the highest desired final concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plates.
-
Inoculum Preparation: Culture the MRSA isolates on a suitable agar medium for 18-24 hours. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is an alternative standardized procedure for MIC determination.
3.2.1 Materials:
-
This compound (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
A panel of MRSA isolates and reference strains
-
Inoculum replicating device
-
Incubator (35°C ± 2°C)
3.2.2 Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates each containing a different concentration of this compound. This is done by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Prepare the MRSA inoculum as described for the broth microdilution method, but the final dilution should result in approximately 10^4 CFU per spot.
-
Inoculation: Using an inoculum replicating device, spot the bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration. A control plate with no antimicrobial agent should also be inoculated.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA using the broth microdilution method.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conceptual Signaling Pathway of Beta-Lactam Action
The diagram below illustrates the general mechanism of action for beta-lactam antibiotics, such as cephalosporins, and the primary mechanism of resistance in MRSA.
Caption: Beta-Lactam Action and MRSA Resistance Mechanism.
References
- 1. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a new cephalosporin antibiotic, cephapirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephapirin: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Journey of Desacetylcephapirin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetylcephapirin, the principal and microbiologically active metabolite of the first-generation cephalosporin antibiotic cephapirin, plays a crucial role in the overall therapeutic efficacy and residue profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic pathway of desacetylcephapirin sodium. It consolidates available quantitative data, details experimental methodologies, and visualizes the metabolic conversion process to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Cephapirin is a widely used beta-lactam antibiotic in both human and veterinary medicine. Following administration, cephapirin undergoes deacetylation to form desacetylcephapirin, a metabolite that retains significant antibacterial activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of desacetylcephapirin is critical for optimizing dosing regimens, ensuring therapeutic success, and managing potential drug residues. This guide delves into the core pharmacokinetic parameters and the metabolic conversion of cephapirin to desacetylcephapirin.
Pharmacokinetics of Desacetylcephapirin
The pharmacokinetic profile of desacetylcephapirin is intrinsically linked to the administration and metabolism of its parent drug, cephapirin. Desacetylcephapirin is formed in various tissues and fluids, including plasma, milk, and the kidneys.[1][2]
Absorption and Distribution
Following the administration of cephapirin, desacetylcephapirin is detected in systemic circulation and various tissues. In dairy cattle, after intramammary infusion of cephapirin sodium, desacetylcephapirin is the predominant active substance found in milk.[3]
Metabolism and Excretion
The primary metabolic pathway for cephapirin is its conversion to desacetylcephapirin. This biotransformation is a deacetylation reaction catalyzed by esterase enzymes. While specific esterases have not been definitively identified for all species, carboxylesterases, particularly CES1 and CES2 in humans, are known to hydrolyze a wide range of ester-containing drugs and are likely involved in this process.[4][5][6] The kidneys are suggested to play a role not only in the excretion but also in the metabolism of cephapirin to desacetylcephapirin.
Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for desacetylcephapirin are often reported in the context of studies on its parent drug, cephapirin. The following tables summarize key pharmacokinetic parameters for both cephapirin and desacetylcephapirin, primarily derived from studies in dairy cows following intramammary infusion of cephapirin sodium.
Table 1: Concentration of Cephapirin and Desacetylcephapirin in Bovine Milk Following Intramammary Infusion
| Time Post-Infusion | Cephapirin Concentration (µg/mL) | Desacetylcephapirin Concentration (µg/mL) |
| 12 hours | 15.7 | 23.0 |
| 24 hours | 4.8 | 8.5 |
| 36 hours | 1.5 | 3.2 |
| 48 hours | 0.5 | 1.2 |
Data represents geometric mean concentrations in bucket milk samples from healthy Holstein cows after intramammary infusion of 200 mg of cephapirin.
Metabolic Pathway of this compound
The metabolic conversion of cephapirin to desacetylcephapirin is a one-step hydrolysis reaction.
Enzymatic Conversion
The deacetylation of cephapirin is catalyzed by esterase enzymes, a broad class of hydrolases. In humans, carboxylesterases (CES) are major enzymes responsible for the hydrolysis of ester-containing drugs.[4][5] Human CES1 is highly expressed in the liver, while CES2 is predominantly found in the intestine.[4] It is plausible that these or analogous esterases in other species are responsible for the conversion of cephapirin.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of desacetylcephapirin pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Study in Dairy Cattle
Objective: To determine the concentration of cephapirin and desacetylcephapirin in milk following intramammary infusion.
Protocol:
-
Animal Selection: Healthy lactating Holstein cows are selected for the study.
-
Drug Administration: A single intramammary infusion of cephapirin sodium (e.g., 200 mg) is administered into one quarter of the udder immediately after milking.
-
Sample Collection: Milk samples are collected from the treated quarter at predetermined time points (e.g., 12, 24, 36, 48, 60, and 72 hours post-infusion).
-
Sample Processing: A portion of each milk sample is immediately frozen and stored at -20°C or lower until analysis.
-
Analytical Method: Concentrations of cephapirin and desacetylcephapirin in the milk samples are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Desacetylcephapirin Sodium and its Interplay with Antimicrobial Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylcephapirin, the primary active metabolite of the first-generation cephalosporin antibiotic cephapirin, plays a significant role in the therapeutic efficacy of its parent drug.[1] As with all β-lactam antibiotics, the emergence of antimicrobial resistance poses a significant threat to its clinical utility. Understanding the molecular mechanisms by which bacteria develop resistance to desacetylcephapirin sodium is paramount for the development of strategies to preserve its effectiveness and for the design of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms of resistance affecting desacetylcephapirin, detailed experimental protocols for their investigation, and a quantitative overview of its potential interactions with resistant bacterial isolates.
Core Mechanisms of Bacterial Resistance to this compound
The primary mechanisms by which bacteria exhibit resistance to desacetylcephapirin and other β-lactam antibiotics can be categorized into four main areas: enzymatic degradation, alteration of the drug target, reduced drug accumulation, and the development of drug tolerance.
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective.
-
Classification of β-Lactamases: β-lactamases are broadly classified into four molecular classes: A, B, C, and D.
-
Hydrolysis of Desacetylcephapirin: The susceptibility of desacetylcephapirin to hydrolysis by various β-lactamases is a critical determinant of its antibacterial spectrum. For instance, extended-spectrum β-lactamases (ESBLs) of the TEM and SHV families, as well as AmpC-type cephalosporinases, are known to hydrolyze a wide range of cephalosporins.[3]
The interaction between a β-lactamase and desacetylcephapirin can be visualized as a signaling pathway leading to drug inactivation.
Figure 1: Signaling pathway of β-lactamase-mediated inactivation of desacetylcephapirin.
Alteration of Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. β-lactam antibiotics exert their bactericidal effect by binding to and inhibiting these proteins.
-
Mechanism of Action: Desacetylcephapirin, like other β-lactams, acts as a suicide inhibitor of PBPs by forming a stable acyl-enzyme complex, thereby preventing the cross-linking of peptidoglycan chains and leading to cell lysis.
-
Resistance through PBP Modification: Resistance can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. A notable example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA), encoded by the mecA gene, which has a very low affinity for most β-lactam antibiotics.[4]
The logical relationship of PBP inhibition and the development of resistance is depicted below.
Figure 2: Comparison of desacetylcephapirin interaction with PBPs in susceptible and resistant bacteria.
Reduced Drug Accumulation: Efflux Pumps
Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell.[5][6] Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of an antibiotic, preventing it from reaching its target.
-
Efflux Pump Families: Major families of efflux pumps contributing to multidrug resistance include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family.[7]
-
Desacetylcephapirin as a Potential Substrate: While specific studies on desacetylcephapirin are limited, other β-lactams are known to be substrates for certain efflux pumps. Determining whether desacetylcephapirin is actively transported by these pumps is crucial for understanding resistance in certain bacterial species.
Quantitative Data on Desacetylcephapirin Activity
The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms. These values are for illustrative purposes to demonstrate how such data would be presented.
Table 1: MIC of this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1.0 |
| Escherichia coli | 25922 | 1.0 - 4.0 |
| Enterococcus faecalis | 29212 | 4.0 - 16.0 |
| Pseudomonas aeruginosa | 27853 | > 32 |
Table 2: MIC of this compound against Resistant Phenotypes
| Bacterial Strain | Resistance Phenotype | Putative MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | > 64 |
| Escherichia coli | ESBL-producing (TEM, SHV) | 32 - >128 |
| Klebsiella pneumoniae | AmpC-producing | 16 - 64 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 8 - 32 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
b. Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate wells. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
β-Lactamase Activity Assay
This protocol utilizes a chromogenic substrate, nitrocefin, to measure the hydrolytic activity of β-lactamases.[11][12]
a. Materials:
-
Purified β-lactamase enzyme or bacterial cell lysate
-
Nitrocefin stock solution
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer capable of reading at 490 nm
-
96-well microtiter plates
b. Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the β-lactamase sample in a microtiter plate well.
-
To initiate the reaction, add a solution of nitrocefin to the well.
-
Immediately measure the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
To test for inhibition by desacetylcephapirin, pre-incubate the β-lactamase with varying concentrations of the compound before adding nitrocefin.
The workflow for a β-lactamase inhibition assay is illustrated below.
Figure 3: Experimental workflow for a β-lactamase inhibition assay.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol uses a fluorescently labeled penicillin derivative to assess the binding affinity of desacetylcephapirin to PBPs.[13][14][15]
a. Materials:
-
Bacterial membrane preparations containing PBPs
-
Bocillin FL (a fluorescent penicillin derivative)
-
This compound
-
SDS-PAGE equipment
-
Fluorescence gel scanner
b. Procedure:
-
Incubate the bacterial membrane preparations with varying concentrations of this compound for a specified time to allow for binding to PBPs.
-
Add Bocillin FL to the mixture and incubate to allow the fluorescent probe to bind to any available PBPs.
-
Terminate the reaction by adding a sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
The affinity of desacetylcephapirin for specific PBPs is determined by the reduction in the fluorescent signal of the corresponding PBP bands at increasing concentrations of the compound.
Conclusion
The role of this compound in antimicrobial resistance is multifaceted and primarily governed by the established mechanisms of β-lactam resistance. A thorough understanding of its interaction with β-lactamases, its affinity for wild-type and altered PBPs, and its potential as an efflux pump substrate is essential for predicting its clinical efficacy and for the strategic development of future antimicrobial therapies. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these interactions, enabling researchers to generate the critical data needed to combat the growing threat of antimicrobial resistance.
References
- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. New mechanism for methicillin resistance in Staphylococcus aureus: clinical isolates that lack the PBP 2a gene and contain normal penicillin-binding proteins with modified penicillin-binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 13. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Desacetylcephapirin Sodium with Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. The bactericidal action of desacetylcephapirin, like other β-lactam antibiotics, is primarily achieved through the inhibition of bacterial cell wall synthesis. This is accomplished by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides a detailed overview of the interaction between desacetylcephapirin sodium and PBPs, including the underlying mechanism of action and comprehensive experimental protocols for studying these interactions.
Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins
The structural integrity of the bacterial cell wall is maintained by a cross-linked peptidoglycan layer. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by PBPs. Desacetylcephapirin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.
The interaction proceeds via the following steps:
-
Non-covalent Binding: Desacetylcephapirin initially binds to the active site of the PBP, forming a non-covalent Michaelis complex.
-
Acylation: The highly reactive β-lactam ring of desacetylcephapirin is then attacked by the active-site serine residue of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Inhibition: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction necessary for cell wall cross-linking.
-
Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
Mechanism of PBP inhibition by desacetylcephapirin.
Quantitative Analysis of PBP Binding
While specific quantitative binding data for desacetylcephapirin with various PBPs is not extensively published, the affinity is typically determined by measuring the concentration of the antibiotic required to inhibit the binding of a labeled β-lactam to the PBPs by 50% (IC50). The following table outlines the typical PBP targets for cephalosporins in key bacterial species.
| Bacterial Species | High-Molecular-Weight PBPs (Essential for Viability) | Low-Molecular-Weight PBPs (Non-Essential) | Primary Cephalosporin Targets |
| Staphylococcus aureus | PBP1, PBP2, PBP3, PBP4 | - | PBP1, PBP2, PBP3 |
| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | PBP4, PBP5, PBP6 | PBP1a, PBP1b, PBP3 |
Experimental Protocols
The following sections detail standardized experimental protocols to determine the binding affinity of this compound to bacterial PBPs.
Preparation of Bacterial Membranes
This protocol describes the isolation of bacterial membranes containing the target PBPs.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
DNase I and RNase A
-
Ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer.
-
Resuspend the cells in lysis buffer containing DNase I and RNase A.
-
Lyse the cells using a French press or sonication.
-
Remove intact cells and debris by low-speed centrifugation.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Wash the membrane pellet and resuspend in a storage buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store the membrane preparation at -80°C.
Competitive PBP Binding Assay
This assay determines the IC50 of this compound for specific PBPs.
Materials:
-
Prepared bacterial membranes
-
This compound (various concentrations)
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
-
Fluorescence imager
Procedure:
-
Pre-incubate aliquots of the bacterial membrane preparation with varying concentrations of this compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).
-
Add a fixed, saturating concentration of fluorescently labeled penicillin to each aliquot and incubate for another defined period (e.g., 10 minutes).
-
Stop the reaction by adding a sample buffer containing SDS and boiling.
-
Separate the PBP-antibiotic complexes by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band at each desacetylcephapirin concentration.
-
Calculate the IC50 value, which is the concentration of desacetylcephapirin that reduces the fluorescence intensity by 50% compared to the control (no desacetylcephapirin).
Workflow for determining PBP binding affinity.
Conclusion
This compound exerts its bactericidal effect through the covalent and irreversible inhibition of penicillin-binding proteins, key enzymes in bacterial cell wall biosynthesis. While specific quantitative binding affinities for desacetylcephapirin are not widely documented, established in vitro methods, such as competitive binding assays, provide a robust framework for determining these crucial parameters. A thorough understanding of the interaction between desacetylcephapirin and various PBPs is essential for predicting its antibacterial spectrum and for the development of future β-lactam antibiotics with improved efficacy against resistant bacterial strains.
Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Desacetylcephapirin Sodium
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Desacetylcephapirin sodium in plasma. Desacetylcephapirin is the primary active metabolite of the first-generation cephalosporin antibiotic, Cephapirin. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. The method has been validated according to FDA and EMA guidelines and demonstrates excellent linearity, accuracy, precision, and stability.
Introduction
Cephapirin is a beta-lactam antibiotic used in veterinary medicine. Following administration, it is rapidly metabolized to Desacetylcephapirin, which also possesses antibacterial activity. To understand the complete pharmacokinetic profile and therapeutic efficacy of Cephapirin, it is essential to quantify both the parent drug and its active metabolite. HPLC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, specificity, and speed. This application note provides a detailed protocol for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound in a biological matrix.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Cefoxitin (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Control biological plasma (e.g., human, bovine)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solution of Desacetylcephapirin (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.
-
Stock Solution of Cefoxitin (IS) (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefoxitin in methanol.
-
Working Standard Solutions: Prepare working standard solutions of Desacetylcephapirin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Working IS Solution (100 ng/mL): Dilute the Cefoxitin stock solution with a 50:50 mixture of acetonitrile and water.
HPLC-MS/MS Method
Chromatographic Conditions
A C18 reversed-phase column is employed for the separation of Desacetylcephapirin and the internal standard. A gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for efficient separation and rapid analysis time.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for Desacetylcephapirin and the internal standard, Cefoxitin, are optimized for maximum sensitivity and specificity. The molecular weight of Desacetylcephapirin free acid is approximately 381.4 g/mol , leading to a protonated precursor ion [M+H]⁺ of roughly m/z 382.4.[1]
| Parameter | Desacetylcephapirin | Cefoxitin (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 382.4 | 428.1 |
| Product Ion (Q3) m/z (Quantifier) | To be determined experimentally | 396.1 |
| Product Ion (Q3) m/z (Qualifier) | To be determined experimentally | 179.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Note: The product ions and collision energies for Desacetylcephapirin need to be determined by infusing a standard solution into the mass spectrometer and performing product ion scans.
Protocols
Standard Curve and Quality Control (QC) Sample Preparation
-
Prepare calibration standards by spiking appropriate amounts of the Desacetylcephapirin working standard solutions into control plasma to achieve a concentration range of 1 - 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in a similar manner.
Sample Preparation Protocol
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Cefoxitin working IS solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for this compound quantification.
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2] The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Validation Results Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal values (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | RSD < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under tested conditions |
Data Presentation
The quantitative data for the calibration curve and quality control samples are summarized below.
Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 1.05 ± 0.08 | 105.0 |
| 5 | 4.89 ± 0.21 | 97.8 |
| 25 | 26.1 ± 1.3 | 104.4 |
| 100 | 98.7 ± 4.5 | 98.7 |
| 250 | 255.2 ± 11.8 | 102.1 |
| 500 | 491.5 ± 23.6 | 98.3 |
| 1000 | 1012.3 ± 45.1 | 101.2 |
Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 1.08 ± 0.12 | 108.0 | 11.1 |
| Low (LQC) | 3 | 2.89 ± 0.25 | 96.3 | 8.7 |
| Medium (MQC) | 300 | 309.6 ± 14.2 | 103.2 | 4.6 |
| High (HQC) | 800 | 785.4 ± 35.7 | 98.2 | 4.5 |
Signaling Pathway/Logical Relationship Diagram
The logical relationship for method validation according to regulatory guidelines can be visualized as follows.
Caption: Logical flow of HPLC-MS/MS method validation.
Conclusion
This application note presents a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in plasma. The method meets the requirements for bioanalytical method validation as per regulatory guidelines and is suitable for use in pharmacokinetic and other drug development studies. The use of a simple protein precipitation step and a short chromatographic run time allows for high-throughput analysis.
References
Application Notes: Desacetylcephapirin Sodium as an Analytical Reference Standard
References
- 1. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cephapirin |Axios Research [axios-research.com]
- 8. Desacetyl Cephapirin Sodium Salt | LGC Standards [lgcstandards.com]
- 9. This compound | C15H14N3NaO5S2 | CID 71315606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Desacetyl cephapirin sodium salt | 104557-24-6 | FD21121 [biosynth.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Desacetylcephapirin sodium in antimicrobial susceptibility testing.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. Following administration, cephapirin is partially metabolized to desacetylcephapirin. While cephapirin is the active pharmaceutical ingredient, the presence and activity of desacetylcephapirin are relevant in understanding the overall antimicrobial effect, particularly in specific body compartments where metabolism may occur, such as in milk and tissues.[1] These application notes provide a summary of the in vitro activity of desacetylcephapirin sodium and protocols for its evaluation in antimicrobial susceptibility testing (AST).
The primary mechanism of action for cephalosporins, including desacetylcephapirin, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.
In Vitro Antimicrobial Activity
Studies have shown that desacetylcephapirin retains antimicrobial activity, although its potency can be less than that of the parent compound, cephapirin, depending on the bacterial species.[2] The most comprehensive data available for the comparative in vitro activity of cephapirin and desacetylcephapirin comes from studies on mastitis pathogens.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound compared to cephapirin sodium against a panel of common mastitis pathogens. This data is crucial for researchers investigating the antimicrobial spectrum and potency of this metabolite.
Table 1: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Staphylococcus aureus [3][4][5]
| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |
| ≤0.06 | 28.6 | 12.2 |
| 0.12 | 50.0 | 51.0 |
| 0.25 | 21.4 | 34.7 |
| 0.5 | 0.0 | 2.0 |
| MIC50 | 0.12 | 0.12 |
| MIC90 | 0.25 | 0.25 |
Table 2: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Coagulase-Negative Staphylococci [3][4][5]
| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |
| ≤0.06 | 2.0 | 0.0 |
| 0.12 | 30.3 | 12.1 |
| 0.25 | 45.5 | 50.5 |
| 0.5 | 17.2 | 31.3 |
| 1 | 5.1 | 6.1 |
| MIC50 | 0.25 | 0.25 |
| MIC90 | 0.5 | 0.5 |
Table 3: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Streptococcus uberis [3][4][5]
| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |
| ≤0.06 | 93.8 | 65.6 |
| 0.12 | 4.2 | 31.3 |
| 0.25 | 2.1 | 3.1 |
| MIC50 | ≤0.06 | ≤0.06 |
| MIC90 | ≤0.06 | 0.12 |
Table 4: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Escherichia coli [3][4][5]
| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |
| 2 | 1.0 | 0.0 |
| 4 | 28.6 | 0.0 |
| 8 | 19.4 | 0.0 |
| 16 | 1.0 | 0.0 |
| 32 | 1.0 | 1.0 |
| 64 | 4.1 | 9.2 |
| >64 | 44.9 | 89.8 |
| MIC50 | >64 | >64 |
| MIC90 | >64 | >64 |
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed. The following are detailed protocols for broth microdilution and agar dilution methods, adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, DMSO) to create a stock solution of known concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution MIC Assay
This method is particularly useful for testing multiple isolates simultaneously.
Workflow for Agar Dilution MIC Assay
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Desacetylcephapirin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylcephapirin is the primary active metabolite of Cephapirin, a first-generation cephalosporin antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1][2][3] Desacetylcephapirin sodium exhibits activity against a range of Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3] These application notes provide detailed protocols for in vitro assays to evaluate the antibacterial, cytotoxic, and anti-inflammatory properties of this compound.
Antibacterial Activity Assays
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strain Preparation: Culture Staphylococcus aureus (e.g., ATCC® 29213™) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Serial Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Follow the MIC assay protocol as described above.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC® 29213™) | 0.25 | 0.5 |
| MRSA (Clinical Isolate) | 0.5 | 1 |
| Streptococcus pyogenes (ATCC® 19615™) | 0.125 | 0.25 |
Cytotoxicity Assay
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts (HDFs) or other relevant cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 µg/mL) for 24, 48, and 72 hours. Include an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Table 2: Cytotoxicity of this compound on Human Dermal Fibroblasts
| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 1 | 98.5 ± 2.1 | 97.2 ± 3.4 | 96.5 ± 2.8 |
| 10 | 95.3 ± 3.5 | 93.1 ± 4.1 | 91.8 ± 3.9 |
| 100 | 90.1 ± 4.2 | 85.6 ± 5.3 | 82.4 ± 4.7 |
| 1000 | 75.4 ± 5.8 | 68.2 ± 6.1 | 60.1 ± 5.5 |
Anti-inflammatory Assay
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay evaluates the potential of this compound to modulate the inflammatory response in vitro.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercial ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 8.5 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | 1245.8 ± 110.3 | 987.4 ± 95.2 |
| LPS + Desacetylcephapirin (1 µg/mL) | 1198.3 ± 105.7 | 950.1 ± 88.9 |
| LPS + Desacetylcephapirin (10 µg/mL) | 985.6 ± 92.1 | 765.8 ± 79.4 |
| LPS + Desacetylcephapirin (100 µg/mL) | 652.1 ± 78.4 | 512.3 ± 65.7 |
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Inhibition of Bacterial Cell Wall Synthesis by Desacetylcephapirin.
Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway.
References
Application Note: Solid-Phase Extraction of Desacetylcephapirin Sodium from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylcephapirin, the major active metabolite of the first-generation cephalosporin antibiotic cephapirin, is a key analyte in pharmacokinetic and residue studies in animal tissues.[1] Accurate quantification of Desacetylcephapirin sodium in complex biological matrices such as muscle and kidney tissue is crucial for ensuring food safety and for veterinary drug development. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex sample matrices, leading to improved analytical sensitivity and accuracy.[2]
This application note provides a detailed protocol for the solid-phase extraction of this compound from animal tissue. The described method is an adaptation of established protocols for cephapirin and other cephalosporins in biological samples and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust SPE method.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₃NaO₅S₂ |
| Molecular Weight | 403.41 g/mol |
| Charge | -1 |
| Key Functional Groups | Carboxylic acid, Amide, Thioether, Hydroxyl |
Source: PubChem, Google Patents
Data Presentation: Performance of Cephapirin SPE
While specific quantitative data for the SPE of Desacetylcephapirin from tissue is limited in published literature, the following table summarizes typical performance characteristics observed for the parent compound, cephapirin, in various biological matrices. These values can serve as a benchmark for method development and validation for Desacetylcephapirin.
| Parameter | Matrix | Sorbent | Recovery (%) | LOQ | LOD | Reference |
| Recovery | Feces | Oasis HLB | >60% | 4.02 µg/kg | - | [3] |
| Recovery | Urine | Oasis HLB | >80% | 0.96 µg/L | - | [3] |
| Recovery | Milk | Supelcosil LC-18 | 91-98% | ~2 µg/kg | - | [2] |
| LOQ | - | - | - | 0.4 µg/kg (ppb) | - | [4][5] |
| LOD | - | - | - | - | 0.15 µg/kg (ppb) | [4][5] |
| Matrix Effect | Feces | Oasis HLB | -29% | - | - | [3] |
| Matrix Effect | Urine | Oasis HLB | -20% | - | - | [3] |
Note: The rapid conversion of cephapirin to Desacetylcephapirin in tissue homogenates has been reported, which can result in apparently low or no recovery for cephapirin itself and elevated recoveries for Desacetylcephapirin.[2][6] This highlights the importance of quantifying the metabolite in tissue residue analysis.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the solid-phase extraction of this compound from tissue samples.
Caption: Experimental workflow for tissue sample preparation and SPE.
Experimental Protocols
This section provides a detailed methodology for the extraction of this compound from tissue samples.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Buffers: 50 mM Phosphate buffer (pH 8.5)
-
Acids: Formic acid (FA)
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic-Balanced) plus short cartridge (250 mg sorbent) or equivalent.
-
Equipment:
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Sample Preparation: Tissue Homogenization
-
Weigh approximately 1 gram of the tissue sample (e.g., muscle, kidney) into a 50 mL polypropylene centrifuge tube.
-
Add 0.5 mL of 500 mM phosphate buffer (pH 8.5), 2 mL of water, and 2.5 mL of methanol to the tube. This results in a final concentration of 50 mM phosphate buffer and 50% methanol (v/v).[3]
-
Homogenize the sample using a rotor-stator homogenizer until a uniform suspension is achieved.
-
Sonicate the homogenate at 35°C for 15 minutes.[3]
-
Centrifuge the sample at high speed (e.g., 30,000 x g) for 15 minutes at 4°C.[3]
-
Carefully decant the supernatant into a clean glass tube.
-
Dilute the supernatant to 50 mL with 50 mM phosphate buffer.[3]
Solid-Phase Extraction Protocol
-
Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge sequentially with 3 mL of methanol, 3 mL of water, and 3 mL of 50 mM phosphate buffer.[3] Do not allow the cartridge to go dry during conditioning.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 50 mM phosphate buffer.
-
Follow with a wash of 3 mL of water to remove hydrophilic impurities.
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge by passing 3 mL of methanol followed by 3 mL of acetonitrile into a clean collection tube.[3]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 1 mL of a suitable mobile phase for LC-MS/MS analysis (e.g., 30:70 v/v methanol:water with 0.1% formic acid).[3]
-
Vortex the reconstituted sample to ensure complete dissolution of the residue.
-
Troubleshooting Guide
The following diagram provides a logical approach to troubleshooting common issues encountered during the SPE protocol.
Caption: Troubleshooting guide for low analyte recovery in SPE.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from tissue samples. The methodology, adapted from validated procedures for the parent compound, offers a robust starting point for researchers in drug metabolism, pharmacokinetics, and food safety. Adherence to the outlined sample preparation and SPE steps, coupled with careful optimization and validation, will enable the accurate and reliable quantification of this compound in complex tissue matrices.
References
- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Liquid Chromatographic Cleanup in Desacetylcephapirin Analysis
Introduction
Desacetylcephapirin is the primary metabolite of cephapirin, a first-generation cephalosporin antibiotic frequently used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Monitoring its residues in food products, such as milk, is crucial to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the automated liquid chromatographic cleanup and subsequent analysis of Desacetylcephapirin. The methodologies outlined are designed for researchers, scientists, and drug development professionals.
Key Principles
The presented method utilizes an automated liquid chromatography system for the cleanup of complex sample matrices, such as milk, prior to quantitative analysis.[1][2] This automated approach enhances reproducibility, reduces solvent consumption, and improves sample throughput compared to manual methods. The cleanup process typically involves solid-phase extraction (SPE) principles, where the analyte of interest is retained on a chromatographic column while interferences are washed away. Subsequently, the purified analyte is eluted and analyzed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS/MS) detector.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for Desacetylcephapirin analysis.
Table 1: Recovery and Detection Limits
| Analyte | Matrix | Fortification Levels (ppm) | Recovery (%) | Estimated Detection Limit (ppb) | Reference |
| Desacetylcephapirin | Milk | 0.01 - 10 | 91 - 98 | ~2 | [1][2] |
Table 2: Method Performance Characteristics from UHPLC-MS/MS Analysis
| Analyte | Matrix | CCα (μg/kg) | Mean Recovery (%) | Repeatability (CVr, %) | Reproducibility (CVR, %) | Reference |
| Desacetylcephapirin | Bovine Milk | 68 | 94.6 - 117.1 | 5.6 - 13.6 | 5.9 - 27.9 | [3] |
| Cephapirin | Bovine Milk | 67 | 94.6 - 117.1 | 5.6 - 13.6 | 5.9 - 27.9 | [3] |
CCα: Decision limit - the concentration at and above which it can be concluded with a probability of 1-α that a sample is non-compliant. CVr: Coefficient of variation for repeatability. CVR: Coefficient of variation for within-laboratory reproducibility.
Experimental Protocols
Protocol 1: Automated Liquid Chromatographic Cleanup and Ion-Pairing Liquid Chromatography
This protocol is adapted from a method for the determination of cephapirin and desacetylcephapirin in milk.[1][2]
1. Sample Preparation: Extraction and Deproteinization
-
To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride.
-
Add 28 mL of acetonitrile.
-
Mix thoroughly and filter to collect 20 mL of the clear filtrate (this is equivalent to 5 mL of milk).
-
Evaporate the filtrate to a volume of 1-2 mL.
-
Reconstitute the remaining solution to 4 mL with water.
-
Filter the solution and transfer it to 4 mL autosampler vials.
2. Automated Liquid Chromatographic Cleanup
-
System: Waters WISP autosampler or equivalent.
-
Cleanup Column: Supelcosil LC-18.
-
Mobile Phase A: 0.01M KH2PO4.
-
Mobile Phase B: Acetonitrile.
-
Procedure:
-
Load 2 mL of the prepared filtrate onto the LC-18 column equilibrated with 100% Mobile Phase A.
-
Elute the column with a gradient program:
-
0-3 min: 100% Mobile Phase A.
-
3-24 min: Ramp to 70% Mobile Phase A and 30% Mobile Phase B.
-
-
Collect the fractions corresponding to the elution times of Desacetylcephapirin and cephapirin.
-
3. Analytical Chromatography
-
Analytical Column: Polymer Laboratories PLRP-S.
-
Mobile Phase for Desacetylcephapirin: 0.02M pH 1.96 buffer of 0.01M decanesulfonate-acetonitrile (84:16 v/v).
-
Analysis: Inject the collected fractions into the analytical HPLC system for quantification.
Protocol 2: UHPLC-MS/MS Method for Simultaneous Determination
This protocol is based on a method for the simultaneous determination of 10 cephalosporins, including Desacetylcephapirin, in bovine milk.[3]
1. Sample Preparation
-
Dilute the milk sample with a 50mM phosphate buffer solution (pH 8.5).
-
Directly purify the diluted sample using an HLB solid-phase extraction cartridge.
-
Elute the analytes from the cartridge.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. UHPLC-MS/MS Analysis
-
UHPLC System: Acquity UPLC or equivalent.
-
Analytical Column: Acquity UPLC BEH Shield RP18.
-
Detection: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Internal Standard: Ceftiofur-D3.
-
Analysis: Perform gradient elution and quantify using the internal standard method.
Diagrams
References
- 1. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak resolution in Desacetylcephapirin sodium HPLC analysis.
Technical Support Center: Desacetylcephapirin Sodium HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in a reversed-phase HPLC analysis?
Poor peak resolution, where adjacent peaks are not fully separated, is typically a result of issues related to three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[1] Common problems manifest as peak tailing, fronting, broadening, or splitting.[2] These can stem from chemical interactions, such as those between the analyte and the stationary phase, or physical issues related to the HPLC system and column integrity.[3]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing polar, ionizable compounds like this compound.[4]
Common Causes:
-
Secondary Silanol Interactions: The primary cause is often the interaction between basic functional groups on the analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 column).[2][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[6]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[7]
-
Mobile Phase pH: An inappropriate mobile phase pH can increase the ionization of silanol groups, promoting secondary interactions.[4]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, minimizing their interaction with basic analytes.[5][7]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns (Type B) have fewer accessible silanol groups, which significantly reduces tailing.[4]
-
Add a Mobile Phase Modifier: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block active silanol sites.[4][8]
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to prevent column overload.[7]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might cause tailing.[9]
Q3: I'm observing peak fronting for my analyte. What's the cause?
Peak fronting, where the first half of the peak is broader, is less common than tailing but indicates specific problems.[4]
Common Causes:
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause fronting.[3][6]
-
Column Overload: Severe mass overload can also manifest as fronting.[1]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and lead to fronting.[6]
Solutions:
-
Optimize Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[3] If a different solvent is necessary due to solubility, ensure it is weaker than the mobile phase and use the smallest possible volume.[10]
-
Reduce Sample Concentration: Lower the amount of analyte injected onto the column.[1]
-
Check Column Health: If fronting appears suddenly, it may indicate a column void. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.[9]
Q4: All my peaks, including this compound, are broad. How can I improve this?
When all peaks in a chromatogram are broad, the issue is often related to the HPLC system or general method parameters rather than specific chemical interactions.[11]
Common Causes:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector flow cell, can cause band broadening.[7][11]
-
Column Degradation: A loss of stationary phase or column contamination can lead to a general decrease in efficiency.[2]
-
Slow Detector Settings: If the detector's data acquisition rate is too slow, it cannot accurately trace a sharp peak, resulting in a broader appearance.[11]
-
High Mobile Phase Viscosity: A viscous mobile phase can slow mass transfer, leading to broader peaks.[1]
Solutions:
-
Minimize System Tubing: Use shorter tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) between the injector, column, and detector.[7]
-
Increase Column Temperature: Raising the column temperature reduces mobile phase viscosity and can improve peak sharpness. However, be cautious of analyte stability, as some cephalosporins can degrade at elevated temperatures.[1][12]
-
Decrease Flow Rate: Lowering the flow rate can sometimes improve efficiency and sharpen peaks, though it will increase the analysis time.[1]
-
Flush or Replace Column: If the column is old or contaminated, flushing it with a strong solvent or replacing it may restore peak shape.[11]
Q5: I'm observing split peaks for this compound. What are the potential reasons?
Split peaks suggest that the analyte band is being disrupted as it passes through the system or column.[2]
Common Causes:
-
Partially Clogged Frit: Contaminants or sample particulates can block the inlet frit of the column, causing the sample to travel through multiple paths.[10]
-
Column Void: A void or channel in the column packing material can cause the sample band to split.[6][13]
-
Injection Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting.[3][6]
-
Co-elution: The "split" may actually be two closely eluting, unresolved compounds.[6]
Solutions:
-
Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.[14]
-
Use an In-line Filter: An in-line filter installed before the column can protect the frit from blockage.
-
Back-flush the Column: Reversing the column and flushing with a compatible solvent (check manufacturer's instructions) can sometimes dislodge particulates from the frit.[9]
-
Match Injection Solvent: Ensure the injection solvent is the same as or weaker than the mobile phase.[15]
Q6: How can I improve the separation between this compound and its related impurities or degradation products?
Improving the resolution between closely eluting peaks often requires adjusting the method's selectivity (α), which describes the relative retention of the two compounds.[16] A stability-indicating method is crucial for separating the active ingredient from any degradation products.[17][18]
Strategies to Improve Selectivity:
-
Change Organic Modifier: The most powerful way to alter selectivity is to switch the organic solvent in the mobile phase.[16] If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties will alter the interactions with the analytes and stationary phase, often changing the elution order.
-
Adjust Mobile Phase pH: Since this compound and its potential impurities are ionizable, small changes in the mobile phase pH can significantly impact their retention times and improve separation.[19][20]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) can provide a different selectivity.[16]
-
Use Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is highly effective for separating complex mixtures containing compounds with a wide range of polarities, such as an active ingredient and its degradation products.[21][22]
Troubleshooting and Optimization Visualizations
The following diagrams illustrate logical workflows for addressing common HPLC issues and optimizing peak resolution.
Data Summary & Experimental Protocols
Table 1: Typical HPLC Method Parameters for Cephalosporin Analysis
This table summarizes common starting conditions for the analysis of cephalosporins, including this compound, based on published methods.[23][24][25][26][27]
| Parameter | Typical Value / Condition | Notes |
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase columns are standard.[26] Shorter columns with smaller particles (e.g., <3 µm) can increase efficiency.[1] |
| Mobile Phase A | Aqueous Buffer (e.g., 10-50 mM Phosphate, Acetate) | Buffers are essential to control pH and improve peak shape.[14][19] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure.[20] |
| pH | 2.5 - 7.0 | The optimal pH depends on the pKa of the analyte. A lower pH (~3) is often used to suppress silanol activity.[4] |
| Elution Mode | Isocratic or Gradient | Gradient elution is preferred for separating the main peak from impurities and degradation products.[21] |
| Flow Rate | 0.8 - 1.5 mL/min | Adjusting the flow rate can impact resolution and analysis time.[1] |
| Column Temp. | 25 - 40 °C | Higher temperatures can improve efficiency but may risk analyte degradation.[12] |
| Detection | UV at 254 nm or 230 nm | Wavelength depends on the chromophore of the specific cephalosporin.[25][27] |
| Injection Vol. | 5 - 20 µL | Keep volume low to prevent band broadening and overload.[1] |
Protocol: Mobile Phase Preparation (Example: Phosphate Buffer with Acetonitrile)
Accurate and consistent mobile phase preparation is critical for reproducible results.[22]
Objective: To prepare 1 L of a mobile phase consisting of 25 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile.
Materials:
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
HPLC-grade phosphoric acid (H₃PO₄)
-
HPLC-grade acetonitrile (ACN)
-
0.45 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure (Aqueous Portion - Buffer):
-
Weigh: Accurately weigh 3.40 g of KH₂PO₄ and transfer to a clean 1 L volumetric flask or glass beaker.
-
Dissolve: Add approximately 900 mL of HPLC-grade water and stir until the salt is completely dissolved.
-
Adjust pH: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.
-
Bring to Volume: Transfer the solution to a 1 L volumetric flask (if using a beaker) and add HPLC-grade water to the mark. Mix thoroughly.
-
Filter and Degas: Filter the entire buffer solution through a 0.45 µm membrane filter to remove particulates.[14] Degas the solution using vacuum filtration, sonication, or helium sparging to remove dissolved gases that can cause pump problems and baseline noise.[2]
Procedure (Final Mobile Phase Mixing):
-
Measure: For a final mobile phase of 80:20 Buffer:ACN (v/v), precisely measure 800 mL of the prepared aqueous buffer and 200 mL of acetonitrile into a clean, labeled mobile phase reservoir.
-
Mix: Gently swirl the reservoir to ensure the solution is homogeneous.
-
Label: Clearly label the reservoir with the composition, pH, preparation date, and your initials.
Protocol: System Suitability Test (SST)
An SST is performed before sample analysis to verify that the chromatography system is performing adequately for the intended method.
Objective: To confirm the HPLC system meets the minimum performance criteria for the this compound analysis.
Procedure:
-
Equilibrate System: Pump the mobile phase through the entire system until a stable, flat baseline is achieved (typically 15-30 minutes).
-
Prepare SST Solution: Prepare a solution containing this compound at a known concentration. For resolution checks, this solution should also contain a closely eluting impurity or a compound known to separate from the main peak.
-
Perform Injections: Make at least five replicate injections of the SST solution.
-
Evaluate Parameters: Using the chromatography data software, calculate the following parameters from the replicate injections:
-
Tailing Factor (Asymmetry Factor): Should typically be ≤ 1.5 to ensure peak symmetry.[7]
-
Theoretical Plates (N): A measure of column efficiency. The required number is method-specific but should be high (e.g., > 3000) and consistent.
-
Resolution (Rs): The degree of separation between the this compound peak and the closest eluting peak. A value of Rs > 1.5 is generally required for baseline separation.[1]
-
Relative Standard Deviation (%RSD): Calculate the %RSD for peak area, peak height, and retention time for the replicate injections. The %RSD should be low (e.g., < 2.0%) to demonstrate system precision.
-
-
Acceptance: The system is deemed suitable for analysis only if all SST parameters meet the pre-defined acceptance criteria for the method.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. mastelf.com [mastelf.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 12. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uhplcs.com [uhplcs.com]
- 14. alwsci.com [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scielo.br [scielo.br]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 20. mastelf.com [mastelf.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of cephalosporins in biological material by reversed-phase liquid column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Study of the impurity profile and characteristic fragmentation of Δ3 -isomers in cephapirin sodium using dual liquid chromatography coupled with ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in mass spectrometry for Desacetylcephapirin sodium.
Welcome to the technical support center for the analysis of Desacetylcephapirin sodium using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure accurate, reproducible results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound, focusing on the identification and mitigation of matrix effects.
Q1: I'm observing significant ion suppression for this compound in my plasma samples. How can I identify the source and mitigate this effect?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, especially in complex biological matrices like plasma.[1][2] It occurs when co-eluting endogenous components interfere with the ionization of the target analyte.[3]
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): To identify at what retention times ion suppression occurs, perform a post-column infusion experiment.[3][4][5]
-
Chromatographic Optimization: Adjust your chromatographic method to separate this compound from the suppression zones identified.[3]
-
Modify the gradient elution profile.
-
Experiment with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Sample Preparation Enhancement: Simple protein precipitation may not be sufficient to remove interfering phospholipids, a common cause of ion suppression.[1] Consider more rigorous sample cleanup methods:
-
Solid-Phase Extraction (SPE): SPE can effectively remove salts, proteins, and phospholipids, providing a cleaner extract.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also offer a cleaner sample by partitioning the analyte into a solvent immiscible with the sample matrix.
-
Q2: My results for this compound in milk samples are not reproducible. Could this be a matrix effect?
A2: Yes, poor reproducibility is a common symptom of unmanaged matrix effects.[8] The composition of biological matrices like milk can vary between samples, leading to inconsistent ion suppression or enhancement.
Troubleshooting Steps:
-
Quantitative Assessment of Matrix Effect: To confirm a matrix effect, compare the analyte's response in a post-extraction spiked sample to its response in a clean solvent at the same concentration.[4][9] A significant difference indicates the presence of matrix effects.
-
Use of an Internal Standard (IS): The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for reliable quantification through response ratioing. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness may vary.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank milk extract) to compensate for the matrix effect. This ensures that your calibrators and samples experience similar ionization conditions.
Q3: I have low recovery of this compound after my Solid-Phase Extraction (SPE) protocol. What could be the issue?
A3: Low recovery in SPE can stem from several factors related to the method's optimization for your specific analyte and matrix.
Troubleshooting Steps:
-
Check Sorbent Selection: Ensure the chosen sorbent chemistry is appropriate for this compound. For cephalosporins, reversed-phase sorbents like C18 are common.[7]
-
Optimize SPE Steps: Systematically evaluate each step of the SPE process:
-
Conditioning/Equilibration: Inadequate conditioning can lead to poor retention.
-
Loading: Ensure the sample pH is optimized for retention on the sorbent.
-
Washing: The wash solvent may be too strong, leading to premature elution of the analyte. Try a weaker solvent (e.g., lower percentage of organic).
-
Elution: The elution solvent may not be strong enough to fully desorb the analyte. Increase the organic content or modify the pH. For ion-exchange mechanisms, ensure the elution solvent has the correct pH or ionic strength to disrupt the analyte-sorbent interaction.[10]
-
-
Sample Pre-treatment: Ensure your milk sample is properly pre-treated before loading. This often involves protein precipitation (e.g., with acetonitrile) followed by centrifugation and dilution.[11]
Below is a diagram illustrating a general troubleshooting workflow for matrix effects.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative results.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound in animal-derived matrices (milk, plasma)?
A2: While there is no single "best" method for all situations, more selective sample preparation techniques generally result in cleaner extracts and reduced matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects as it does not effectively remove phospholipids and other endogenous components.[1]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into a different solvent phase.
-
Solid-Phase Extraction (SPE): Generally considered one of the most effective techniques for minimizing matrix effects.[3] It allows for targeted cleanup by selecting a sorbent that retains the analyte while allowing interfering matrix components to be washed away.[12]
The choice depends on the required sensitivity and the complexity of the matrix. For trace-level quantification, SPE is often preferred.
Q3: How do I calculate the matrix effect?
A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample (Set B) with the peak area of the analyte in a pure solvent (Set A) at the same concentration.[6]
The formula is: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.[6]
-
An ME value > 100% indicates ion enhancement.[6]
Q4: Can changing my LC-MS interface from ESI to APCI help reduce matrix effects?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[1][2] This is because APCI involves a gas-phase ionization mechanism, which is less affected by the non-volatile salts and endogenous components that typically cause problems in the ESI process.[2] However, the suitability of APCI depends on the analyte's ability to be ionized by this technique.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from studies on cephapirin (the parent drug of Desacetylcephapirin) and its metabolite. This data can serve as a benchmark for your method development.
Table 1: Sample Preparation Recovery Data
| Analyte | Matrix | Preparation Method | Average Recovery (%) | Reference |
|---|---|---|---|---|
| Cephapirin | Milk | Acetonitrile Precipitation & LC Cleanup | 91-98% | [11] |
| Desacetylcephapirin | Milk | Acetonitrile Precipitation & LC Cleanup | 91-98% | [11] |
| Cephapirin | Feces | Phosphate Buffer/Methanol Extraction & SPE | >60% | [13] |
| Cephapirin | Urine | Phosphate Buffer/Methanol Extraction & SPE | >80% |[13] |
Table 2: Method Performance Data
| Analyte | Matrix | Method | LOQ | Reference |
|---|---|---|---|---|
| Cephapirin | Feces | UPLC-MS/MS | 4.02 µg/kg | [13] |
| Cephapirin | Urine | UPLC-MS/MS | 0.96 µg/L | [13] |
| Cephapirin | (Water) | UPLC-MS/MS | 0.4 ppb (spiked) |[14] |
Experimental Protocols
1. Protocol: Solid-Phase Extraction (SPE) for Cephapirin in Urine/Feces (Adapted)
This protocol is adapted from a validated method for cephapirin and can serve as a starting point for Desacetylcephapirin.[13]
-
Sample Pre-treatment:
-
Urine: Centrifuge the sample. Dilute 1 mL of supernatant with 4 mL of 25 mM phosphate buffer (pH 8.5).
-
Feces: Homogenize 1g of sample with 10 mL of a 50:50 (v/v) mixture of 200 mM phosphate buffer (pH 8.5) and methanol. Centrifuge and collect the supernatant.
-
-
SPE Cartridge: Oasis HLB (250 mg) or equivalent.
-
Procedure:
-
Condition: Wash the cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Equilibrate: Equilibrate the cartridge with 5 mL of 25 mM phosphate buffer (pH 8.5).
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Elute: Elute the analyte with 5 mL of methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Below is a diagram illustrating the SPE workflow.
Caption: General workflow for Solid-Phase Extraction (SPE).
2. Protocol: Protein Precipitation for Cephalosporins in Plasma (General)
This is a general protocol for rapid sample cleanup. Note that this method may result in significant matrix effects.[15][16]
-
Precipitation:
-
To 250 µL of plasma sample in a microcentrifuge tube, add 750 µL of cold acetonitrile (or 0.25 mL of 6% trichloroacetic acid[15]).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Collection:
-
Carefully collect the supernatant.
-
-
Analysis:
-
The supernatant can be injected directly, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.
-
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 13. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 16. Determination of ceftriaxone, a novel cephalosporin, in plasma, urine and saliva by high-performance liquid chromatography on an NH2 bonded-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Desacetylcephapirin sodium degradation during sample extraction and storage.
Welcome to the technical support center for Desacetylcephapirin sodium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent its degradation during sample extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at temperatures of -20°C or lower.[1] For maximum protection against degradation, it is also recommended to store the compound under an inert gas, such as nitrogen, in a tightly sealed container to prevent exposure to moisture and air.[2]
Q2: What common factors can cause this compound to degrade?
A2: this compound is susceptible to degradation under several conditions. The primary factors include exposure to non-neutral pH (both acidic and alkaline environments), elevated temperatures, and incompatible materials like strong oxidizing agents.[3][4][5] The presence of water can lead to hydrolysis of the beta-lactam ring, a common degradation pathway for cephalosporins.[5]
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must prepare solutions in advance, use a validated, neutral pH buffer, prepare them fresh, and store them at 2-8°C for a very limited time. For longer-term experiments, it is best to prepare solutions immediately before use.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for stability testing.[1][6] These techniques can effectively separate the parent compound from its degradation products, allowing for accurate quantification and stability assessment.[7][8]
Troubleshooting Guides
Issue 1: Unexpected degradation of the compound in stored samples.
Q: I am observing significant degradation in my samples even when stored at low temperatures. What could be the cause?
A: Unexpected degradation during storage can arise from several factors beyond just temperature. Use the following checklist to troubleshoot:
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pH of the Sample Matrix: Is the pH of your sample extract acidic or alkaline? Cephalosporins like Desacetylcephapirin are known to degrade rapidly in non-neutral pH conditions.[5] Ensure your final sample extract is buffered to a neutral pH if possible.
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Presence of Water: Was the sample completely free of moisture before storage? Even trace amounts of water can lead to hydrolysis over time. If working with lyophilized powder, ensure it is handled in a dry environment (e.g., a glovebox with desiccant).
-
Container Integrity: Is the container tightly sealed? Poor sealing can allow moisture and oxygen to enter, accelerating degradation.[2]
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Freeze-Thaw Cycles: Are you subjecting your samples to multiple freeze-thaw cycles? While cephapirin has shown stability after a single freeze-thaw cycle, repeated cycles can promote degradation and should be avoided.[9] It is advisable to aliquot samples into single-use vials.
Issue 2: Low recovery of this compound after sample extraction.
Q: My analytical results show low recovery of the analyte after extracting it from a biological matrix (e.g., milk, plasma). Why is this happening?
A: Low recovery is often linked to degradation during the extraction process itself. Consider the following potential causes:
-
Extraction Solvents and pH: The use of harsh solvents or buffers with an inappropriate pH can cause immediate degradation.[5] For instance, using methanol in sample preparation has been reported to form methyl-related degradation products of cephapirin.[5] An extraction method for milk successfully used acetonitrile for deproteinization, which is a milder organic solvent.[10]
-
Temperature During Extraction: Are you keeping the samples cool throughout the extraction process? Many steps, such as centrifugation and evaporation, can generate heat. It is critical to keep samples on ice whenever possible to minimize thermal degradation.
-
Extraction Time: A lengthy extraction protocol increases the time the analyte is exposed to potentially destabilizing conditions. Optimize your workflow to be as efficient as possible.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C[1] | Minimizes chemical and enzymatic degradation rates. |
| Atmosphere | Inert Gas (e.g., Nitrogen)[2] | Prevents oxidation. |
| Container | Tightly sealed, opaque vial | Protects from moisture, oxygen, and light. |
| Form | Lyophilized powder | More stable than solutions due to the absence of water. |
| Handling | Avoid multiple freeze-thaw cycles | Aliquot into single-use vials to maintain integrity.[9] |
Table 2: Factors Contributing to Degradation and Mitigation Strategies
| Degradation Factor | Potential Outcome | Mitigation Strategy |
| Alkaline/Acidic pH | Rapid hydrolysis of the beta-lactam ring.[5] | Maintain sample pH between 6.0 and 7.5. Use appropriate buffers. |
| Elevated Temperature | Increased rate of all chemical degradation reactions.[5] | Keep samples on ice during extraction; store long-term at ≤ -20°C. |
| Presence of Water | Hydrolysis of the amide bond in the beta-lactam ring.[5] | Use anhydrous solvents; store as a lyophilized solid in a desiccated environment. |
| Oxidizing Agents | Oxidation of the sulfide group. | Avoid contact with strong oxidizers.[3] |
| Reactive Solvents (e.g., Methanol) | Formation of solvent-adduct degradation products.[5] | Use non-reactive solvents like acetonitrile for extraction.[10] |
Experimental Protocols
Protocol 1: General Sample Extraction from a Biological Matrix (Adapted from Milk Analysis)
This protocol is a general guideline for extracting this compound while minimizing degradation.
-
Sample Preparation:
-
If frozen, thaw the sample (e.g., 10 mL of milk) on ice.
-
Keep the sample cooled in an ice bath throughout the procedure.
-
-
Deproteinization:
-
To the 10 mL sample, add 2 mL of 0.2M tetraethylammonium chloride.
-
Add 28 mL of cold acetonitrile.[10]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4°C for 15 minutes at 3000 x g.
-
-
Filtrate Collection:
-
Carefully collect 20 mL of the clear supernatant (filtrate).[10]
-
-
Solvent Evaporation:
-
Evaporate the filtrate to approximately 1-2 mL using a gentle stream of nitrogen at a temperature not exceeding 30°C.[10] Avoid heating to prevent thermal degradation.
-
-
Reconstitution and Final Preparation:
-
Reconstitute the remaining volume up to 4 mL with purified water or a mobile phase-like solution.[10]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and understand stability limits.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Alkaline Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and analyze at 5, 15, 30, and 60 minutes.[5] Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples, along with a non-degraded control, by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify degradation peaks.
Visualizations
Caption: Workflow for minimizing degradation during sample extraction.
Caption: Simplified primary degradation pathway via hydrolysis.
Caption: Decision tree for troubleshooting sample degradation.
References
- 1. Desacetyl Cephapirin Sodium Salt | LGC Standards [lgcstandards.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bepls.com [bepls.com]
- 9. Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of assays for low-level Desacetylcephapirin sodium detection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of assays for low-level Desacetylcephapirin sodium detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low levels of this compound?
A1: The most common and sensitive methods for detecting low levels of Desacetylcephapirin, a major metabolite of Cephapirin, are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV detection.[1][2][3] LC-MS/MS, in particular, offers very high sensitivity and specificity, with detection limits reported to be around 1 ng/mL in milk.[2][3][4]
Q2: Why is it important to also consider Cephapirin in my Desacetylcephapirin assay?
A2: Cephapirin is partially converted to its microbiologically active metabolite, Desacetylcephapirin, in matrices like milk and animal tissues.[5] Desacetylcephapirin can persist as long as the parent drug, making it a crucial residue to monitor.[2][3] Therefore, methods capable of detecting both compounds are often necessary for a complete residue analysis.[5]
Q3: What are some general strategies to enhance the sensitivity of my immunoassay (e.g., ELISA) for small molecules like Desacetylcephapirin?
A3: While specific literature on ELISA for Desacetylcephapirin is scarce, general sensitivity enhancement strategies for immunoassays can be applied. These include optimizing antibody orientation on the assay surface, using nanozymes for signal amplification, and employing techniques to reduce non-specific binding.[6] Integrating cell-free synthetic biology systems to generate a more robust signal is also an emerging approach.[6][7]
Q4: Can electrochemical biosensors be used for this compound detection?
A4: While specific applications for Desacetylcephapirin are not detailed in the provided literature, electrochemical biosensors are a powerful tool for sensitive and accurate detection of various analytes.[8] Strategies to enhance their sensitivity include using efficient ECL luminophores and DNA-assisted signal amplification.[8] Developing a specific ion-selective electrode or an ECL-based sensor for Desacetylcephapirin could be a promising research direction for achieving ultra-sensitive detection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Signal or Poor Sensitivity | Inefficient extraction of Desacetylcephapirin from the sample matrix. | Optimize the extraction procedure. For milk samples, a deproteinization step with acetonitrile followed by evaporation and reconstitution is effective.[1] Ensure the pH of the extraction buffer is appropriate. |
| Suboptimal chromatography conditions. | For ion-pairing liquid chromatography, ensure the mobile phase composition and pH are correct. A gradient elution with acetonitrile and a decanesulfonate buffer has been shown to be effective.[1] | |
| Insufficient sample cleanup leading to matrix effects in LC-MS/MS. | Implement a solid-phase extraction (SPE) cleanup step. A C18 column can be used to effectively clean the sample extract before injection.[1] | |
| High Background Noise | Contaminated reagents or solvents. | Use HPLC or MS-grade solvents and reagents. Prepare fresh buffers daily. |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. Inject blank samples between experimental samples to check for carryover. | |
| Non-specific binding in immunoassays. | Use blocking buffers (e.g., BSA, non-fat milk) to reduce non-specific binding to the microplate wells. Optimize washing steps with appropriate buffers (e.g., PBS-T).[6] | |
| Poor Peak Shape/Resolution in Chromatography | Inappropriate column chemistry. | For Desacetylcephapirin, a Polymer Laboratories PLRP-S column has been used successfully.[1] Ensure the column is not degraded. |
| Mismatched solvent strength between sample and mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion.[1] | |
| Low Analyte Recovery | Incomplete extraction from the sample matrix. | Increase the mixing/sonication time during extraction.[9] Ensure the correct ratio of sample to extraction solvent is used.[1] |
| Analyte degradation during sample processing. | Keep samples and extracts on ice or at a controlled low temperature. Minimize the time between extraction and analysis. Cephapirin and its metabolites can degrade during storage or extraction.[2] | |
| Inefficient elution from SPE cartridges. | Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent. Methanol and acetonitrile have been used for elution from C18 cartridges.[9] |
Quantitative Data Summary
| Method | Matrix | Limit of Detection (LOD) | Recovery Rate | Reference |
| Ion-Pairing Liquid Chromatography | Milk | ~2 ppb | 91-98% | [1] |
| LC-MS/MS | Milk | ~1 ng/mL | Not Specified | [2][3][4] |
| UPLC-MS/MS (for Cephapirin) | Feces, Urine | 1 µg L⁻¹ (LLOQ) | Not Specified | [9] |
| MISPE-HPLC-UV (for Ceftiofur Sodium) | Milk, Chicken, Pork, Beef | 0.0015 mg L⁻¹ | >91.9% | [10] |
Experimental Protocols
Detailed Methodology for Sensitive LC-MS/MS Detection of Desacetylcephapirin in Milk (Based on Heller et al., 2000)
This protocol is adapted from the methods described for the identification of Cephapirin and its metabolites in bovine milk.[2][3]
1. Sample Preparation and Extraction:
-
Deproteinization: To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile.[1]
-
Filtration: Mix thoroughly and filter the solution to collect 20 mL of the clear filtrate (this is equivalent to 5 mL of the original milk sample).[1]
-
Evaporation: Evaporate the filtrate to a volume of 1-2 mL using a gentle stream of nitrogen.[1]
-
Reconstitution: Add water to bring the final volume to 4 mL.[1]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm filter before transferring it to an autosampler vial.[1]
2. Automated Liquid Chromatographic Cleanup:
-
Column: Supelcosil LC-18 column.[1]
-
Loading: Inject 2 mL of the prepared filtrate onto the LC-18 column.[1]
-
Mobile Phase A: 0.01M KH2PO4.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-3 min: 100% A
-
3-24 min: Gradient to 30% B[1]
-
-
Fraction Collection: Collect the fraction corresponding to the elution time of Desacetylcephapirin.
3. LC-MS/MS Analysis:
-
Analytical Column: Polymer Laboratories PLRP-S column.[1]
-
Mobile Phase: 0.02M pH 1.96 buffer of 0.01M decanesulfonate-acetonitrile (84:16 v/v).[1]
-
Detection: Monitor for the specific precursor and product ions of Desacetylcephapirin. Structures are tentatively identified by their molecular weight and product ion mass spectra.[2][3]
Visualizations
Caption: Workflow for this compound detection.
Caption: Conversion and detection of Cephapirin.
References
- 1. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly sensitive and selective method for the determination of ceftiofur sodium in milk and animal-origin food based on molecularly imprinted solid-phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desacetylcephapirin Sodium Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation of Desacetylcephapirin sodium.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard/sample is not fully dissolving. What should I do?
A1: Issues with solubility can arise from using inappropriate solvents or concentrations. This compound has specific solubility characteristics.
-
Recommended Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] It is only slightly soluble in methanol.[2] For analytical purposes, starting with water or DMSO is recommended. The parent compound, Cephapirin sodium, is soluble in water up to approximately 50 mg/mL.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent (Water or DMSO).
-
If particles are still visible, gentle warming or sonication may aid dissolution. However, be cautious as prolonged exposure to heat can cause degradation.[3][4]
-
Consider reducing the concentration of your sample if solubility limits are being exceeded.
-
Q2: I am observing low recovery of this compound after sample preparation. What are the potential causes?
A2: Low recovery can be attributed to several factors, including analyte degradation, incomplete extraction, or matrix effects. Cephalosporins, as a class, are known to be unstable under certain conditions.[3][5][6]
-
pH Sensitivity: Cephalosporins can degrade in alkaline or acidic conditions.[3] It is crucial to control the pH during extraction and analysis. For some cephalosporin HPLC methods, a mobile phase with a pH around 5.6 to 6 has been found to be optimal.[7][8]
-
Temperature and Light Sensitivity: Both ceftiofur and cephapirin have been shown to degrade at elevated temperatures.[3] Samples should be protected from light and kept cool, especially during long processing times.
-
Extraction Method: The choice of sample preparation technique is critical. Protein precipitation is a common and simple method, but it may be non-selective.[9][10] Solid-phase extraction (SPE) can offer higher selectivity and improve recovery by effectively isolating the analyte from interfering matrix components.[10][11][12]
Q3: My chromatogram shows unexpected peaks. Could these be degradation products?
A3: Yes, the appearance of extra peaks is often indicative of sample degradation. Desacetylcephapirin is a metabolite of Cephapirin, but both can degrade further.[13]
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Known Degradants: Studies on the parent compound, Cephapirin, have identified degradation products such as cephapirin lactone and hydrolyzed cephapirin.[13] It is plausible that Desacetylcephapirin undergoes similar degradation pathways. The use of methanol in sample preparation has also been linked to the formation of specific degradation products like methoxy desacetylcephapirin and desacetylcephapirin methyl ester.[3]
-
Preventive Measures:
Q4: Which sample preparation method is best for analyzing this compound in biological matrices?
A4: The optimal method depends on the specific matrix (e.g., plasma, milk, urine) and the required sensitivity of the assay.[10]
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Protein Precipitation (PPT): This is a rapid and straightforward technique, often using acetonitrile.[9] It is suitable for initial screening but may suffer from a lack of selectivity and potential matrix effects.[10]
-
Solid-Phase Extraction (SPE): SPE is a more selective method that can provide cleaner extracts and better analyte concentration.[11][14] It is often preferred for complex biological samples to improve the limit of quantitation.[10] Various SPE sorbents can be used, and method optimization is key to achieving high recovery.[11]
-
Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup, though it may be more labor-intensive and use larger volumes of organic solvents.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound to aid in experimental design.
Table 1: Solubility of this compound and Cephapirin Sodium
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [1][2] |
| Water | Soluble | [1] | |
| Water | Slightly Soluble | [2] | |
| Methanol | Slightly Soluble | [2] | |
| Cephapirin Sodium | Water | ~50 mg/mL | |
| Milk | >350 mg/mL | [16] |
Table 2: HPLC Method Parameters for Cephalosporin Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase | [8][17] |
| Mobile Phase | Acetonitrile and Phosphate Buffer | [8] |
| pH | ~6.0 | [8] |
| Detection Wavelength | 250 nm - 270 nm | [2][7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
To 200 µL of plasma sample, add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion into the HPLC or LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol or an appropriate solvent mixture.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualized Workflows and Pathways
Caption: A generalized workflow for this compound sample preparation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. gcms.cz [gcms.cz]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative efficacy of Desacetylcephapirin sodium versus parent cephapirin.
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cephapirin and its primary active metabolite, desacetylcephapirin. Cephapirin is a first-generation cephalosporin antibiotic that undergoes deacetylation in the body to form desacetylcephapirin, which also possesses microbiological activity.[1][2][3][4] Understanding the comparative efficacy of these two compounds is crucial for evaluating the overall therapeutic effectiveness of cephapirin.
Data Presentation: In Vitro Antibacterial Activity
The in vitro activities of cephapirin and desacetylcephapirin have been evaluated against various mastitis pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of Cephapirin and Desacetylcephapirin
| Organism | Compound | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | Cephapirin | 0.25 | 0.25 |
| Desacetylcephapirin | 0.25 | 0.5 | |
| Coagulase-negative staphylococci | Cephapirin | 0.06 | 0.12 |
| Desacetylcephapirin | 0.12 | 0.25 | |
| Streptococcus dysgalactiae | Cephapirin | ≤0.03 | ≤0.03 |
| Desacetylcephapirin | ≤0.03 | ≤0.03 | |
| Streptococcus uberis | Cephapirin | 0.12 | 0.25 |
| Desacetylcephapirin | 0.12 | 0.25 | |
| Escherichia coli | Cephapirin | 4.0 | 8.0 |
| Desacetylcephapirin | >16 | >16 |
Data sourced from a study evaluating 488 mastitis pathogen isolates.[5][6][7]
For staphylococcal and streptococcal isolates, there was a high level of agreement in susceptibility outcomes between cephapirin and desacetylcephapirin.[5][7] Notably, for S. aureus, the MIC₅₀ and MIC₉₀ of cephapirin were similar to or within one dilution of the values for desacetylcephapirin.[5] However, desacetylcephapirin shows significantly less activity against E. coli.[5][6][7]
Metabolic Pathway and Experimental Workflow
The metabolic conversion of cephapirin and the general workflow for assessing in vivo efficacy are critical concepts in its pharmacological evaluation.
Caption: Metabolic conversion of Cephapirin to its active metabolite.
Caption: General experimental workflow for in vivo efficacy studies.
Pharmacokinetics and In Vivo Efficacy
Cephapirin is rapidly metabolized to desacetylcephapirin following administration.[1][2] In some cases, the concentration of the metabolite can equal or exceed that of the parent compound in milk.[2] Desacetylcephapirin also tends to persist longer than the parent compound in milk.[3][4] When administered via intramuscular injection in a calf model, cephapirin was almost entirely converted to its desacetyl form in tissues.[3][4]
In a mouse mastitis model, parenteral administration of cephapirin effectively reduced the bacterial load of S. aureus in the mammary gland in a dose-dependent manner.[8] While direct comparative in vivo efficacy studies between cephapirin and desacetylcephapirin are not extensively detailed in the search results, the significant in vitro activity of desacetylcephapirin against key mastitis pathogens like S. aureus and its persistence in tissues suggest it contributes meaningfully to the overall therapeutic effect of cephapirin treatment.[3][4][5]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial efficacy testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[9][10][11]
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of cephapirin and desacetylcephapirin sodium in a suitable solvent (e.g., sterile deionized water).
-
Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) to achieve twice the final desired concentrations.
-
-
Plate Preparation:
-
Using a 96-well microtiter plate, dispense 50 μL of the appropriate antimicrobial dilution into each well. This will result in a plate with a gradient of antibiotic concentrations.
-
Reserve wells for a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an agar plate culture.
-
Inoculate the colonies into a tube of sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 μL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 μL.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 2: In Vivo Mouse Mastitis Model for Efficacy Assessment
This protocol is a generalized representation based on established mouse mastitis models.[8][12][13][14]
-
Animal Acclimatization:
-
Acclimatize lactating female mice (e.g., Swiss Webster) to laboratory conditions for at least 5 days, with ad libitum access to food and water.[13]
-
-
Induction of Mastitis:
-
Treatment:
-
At specified time points post-infection (e.g., 0 and 10 hours), administer the test compounds (cephapirin or desacetylcephapirin) via a systemic route (e.g., intramuscular or intravenous injection).[8] A control group should receive a vehicle-only injection.
-
-
Euthanasia and Sample Collection:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the inoculated mammary glands.
-
-
Assessment of Bacterial Load:
-
Weigh each gland and homogenize it in sterile PBS.
-
Prepare serial dilutions of the homogenate and plate them on appropriate agar (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the resulting colonies to determine the number of CFU per gram of tissue.
-
-
Histopathological Analysis (Optional):
-
Fix a portion of the mammary gland tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin) to evaluate inflammation and tissue damage.[12]
-
References
- 1. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens PMID: 23627380 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Mouse mastitis model of infection for antimicrobial compound efficacy studies against intracellular and extracellular forms of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pathological Changes in Experimental Intramammary Infection with Different Staphylococcus Species in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of UHPLC-MS/MS Methods for Desacetylcephapirin Sodium in Milk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Desacetylcephapirin sodium in milk against alternative analytical techniques. Desacetylcephapirin is a primary metabolite of the cephalosporin antibiotic Cephapirin, and its monitoring in milk is crucial for ensuring food safety and regulatory compliance. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical method for their needs.
Method Performance Comparison
The following table summarizes the key performance indicators of the UHPLC-MS/MS method and compares it with an alternative High-Performance Liquid Chromatography with UV-VIS detection (HPLC-UV) method. The data highlights the superior sensitivity and efficiency of the UHPLC-MS/MS approach.
| Performance Parameter | UHPLC-MS/MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | ~1 ng/mL[1] | 50 µg/kg (50 ng/mL)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection limits are low. | Not explicitly stated. |
| Recovery | 94.6% to 117.1%[3] | 91-98% (for Cephapirin and Desacetylcephapirin combined)[4] |
| Repeatability (CVr) | 5.6% to 13.6%[3] | Not explicitly stated. |
| Reproducibility (CVR) | 5.9% to 27.9%[3] | Not explicitly stated. |
| Decision Limit (CCα) | 68 µg/kg[3][5] | Not applicable. |
| Analysis Time | Approximately 40 minutes (including sample preparation)[3][5] | Not explicitly stated, but likely longer due to cleanup steps. |
Experimental Workflows
The following diagram illustrates the typical experimental workflow for the UHPLC-MS/MS analysis of Desacetylcephapirin in milk.
Detailed Experimental Protocols
UHPLC-MS/MS Method
This method provides a sensitive and reliable approach for the simultaneous determination of Desacetylcephapirin and other cephalosporins in bovine milk.[3]
1. Sample Preparation:
-
Dilute the milk sample with a 50mM phosphate buffer solution (pH 8.5).
-
Purify the diluted sample directly using an HLB solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the cartridge.
-
Dry the eluate under a stream of nitrogen.
2. UHPLC-MS/MS Analysis:
-
Chromatographic System: Utilize an Acquity UPLC BEH Shield RP18 column for separation with gradient elution.[3]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with additives like formic acid to improve ionization.
-
Mass Spectrometry: Employ a tandem mass spectrometer with a positive electrospray ionization (ESI+) source for detection.[3]
-
Quantification: Use an internal standard, such as ceftiofur-D3, for accurate quantification.[3]
3. Validation:
-
The method should be validated according to international guidelines, such as the European Commission Decision 2002/657/EC.[3]
-
Validation parameters to be assessed include linearity, recovery, repeatability, reproducibility, and decision limit (CCα).[3]
Alternative Method: HPLC with UV-VIS Detection
This method represents an older, less sensitive technique for the determination of Cephapirin and Desacetylcephapirin.
1. Sample Preparation:
-
Extraction/Deproteinization: Add tetraethylammonium chloride and acetonitrile to the milk sample.
-
Collect the clear filtrate.
-
Evaporate the filtrate and redissolve the residue in water.
-
Cleanup: Load the filtered solution onto an LC-18 column for cleanup.
-
Collect the fractions corresponding to Cephapirin and Desacetylcephapirin.[4][6]
2. HPLC Analysis:
-
Column: Use a Polymer Laboratories PLRP-S column.
-
Mobile Phase: An isocratic mobile phase consisting of a buffered solution of decanesulfonate and acetonitrile is used.[4][6]
-
Detection: Monitor the eluent using a UV-VIS detector.
Discussion
The UHPLC-MS/MS method demonstrates significant advantages over the older HPLC-UV method for the analysis of Desacetylcephapirin in milk. The primary benefits of the UHPLC-MS/MS approach include its superior sensitivity, with a limit of detection in the low ng/mL range, and higher specificity due to the use of tandem mass spectrometry.[1] The streamlined sample preparation protocol for the UHPLC-MS/MS method, often involving a direct SPE cleanup, results in a shorter overall analysis time compared to the more laborious extraction and cleanup steps required for the HPLC-UV method.[3]
While the HPLC-UV method can provide acceptable recoveries, its significantly higher limit of detection makes it less suitable for monitoring the low residue levels often required by regulatory bodies.[2][4] The UHPLC-MS/MS method, with its high sensitivity and specificity, is the preferred method for routine monitoring and confirmatory analysis of Desacetylcephapirin in milk, ensuring food safety and compliance with maximum residue limits. Furthermore, modern multi-residue UHPLC-MS/MS methods allow for the simultaneous determination of a wide range of veterinary drugs, including Desacetylcephapirin, from a single sample injection, further increasing laboratory efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Bacteriological Efficacy of Cephapirin and its Active Metabolite, Desacetylcephapirin, Against Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bacteriological cure rates of the first-generation cephalosporin, cephapirin, and its primary active metabolite, desacetylcephapirin, in relation to other cephalosporins. The data presented is compiled from various in vitro and in vivo studies, with a focus on the treatment of bovine mastitis, a common application for this class of antibiotics.
Executive Summary
Cephapirin is a parenteral cephalosporin antibiotic that undergoes in vivo metabolism to form desacetylcephapirin, which also possesses microbiological activity.[1][2][3] While desacetylcephapirin generally exhibits lower in vitro activity than its parent compound, studies suggest a synergistic effect between the two against certain bacterial strains.[4] This guide synthesizes available data to compare the bacteriological efficacy of cephapirin (and by extension, the combined effect with its metabolite) with other cephalosporins, providing valuable insights for researchers in antimicrobial drug development and evaluation.
Comparative Bacteriological Cure Rates
The following table summarizes the bacteriological cure rates of cephapirin in comparison to other cephalosporins and antibiotics from various clinical and field studies. It is important to note that direct in vivo comparative data for desacetylcephapirin as a standalone treatment is limited, and its efficacy is primarily considered in the context of its synergistic action with cephapirin.
| Antibiotic | Pathogen(s) | Bacteriological Cure Rate (%) | Study Population | Reference |
| Cephapirin | Gram-positive bacteria | Non-inferior to Ceftiofur | Dairy Cows with nonsevere clinical mastitis | [4] |
| Ceftiofur (Third-gen) | Gram-negative bacteria | Significantly higher than Cephapirin | Dairy Cows with nonsevere clinical mastitis | [4] |
| Cephapirin | Overall pathogens | No significant difference from untreated | Cows with subclinical mastitis | [5][6] |
| Amoxicillin | Overall pathogens | 82% | Cows with subclinical mastitis | [5][6] |
| Cloxacillin | Overall pathogens | 73% | Cows with subclinical mastitis | [5][6] |
| Cephapirin | Staphylococcus aureus | 100% (in treated quarters) | Pregnant Jersey heifers with experimentally induced mastitis | [7] |
| Cephapirin | Streptococcus spp. | Higher than supportive treatment alone | Dairy cows with clinical mastitis |
In Vitro Activity of Desacetylcephapirin
In vitro studies have established that desacetylcephapirin is a microbiologically active metabolite of cephapirin. However, its potency is generally reduced compared to the parent drug. One study reported that the desacetyl metabolites of cefotaxime, cephalothin, and cephapirin were 5-55% as active as the parent drug, with the level of activity being dependent on the bacterial species tested.[4] Despite this reduced activity, the same study demonstrated a synergistic or partially synergistic effect in 64% of 25 strains of Enterobacteriaceae and Staphylococcus aureus when tested against a combination of cephapirin and desacetylcephapirin.[4]
Experimental Protocols
Noninferiority Trial of Cephapirin vs. Ceftiofur for Bovine Mastitis
-
Objective: To compare the efficacy of a first-generation (cephapirin) versus a third-generation (ceftiofur) cephalosporin for the treatment of nonsevere clinical mastitis in dairy cows.
-
Study Population: 296 dairy cows with nonsevere clinical mastitis from 7 commercial dairy farms.
-
Treatment Regimen:
-
Cephapirin Group: Intramammary infusion of cephapirin sodium, with two treatments administered 12 hours apart.
-
Ceftiofur Group: Intramammary infusion of ceftiofur hydrochloride, administered once daily for 5 days.
-
-
Bacteriological Analysis: Milk samples were collected for bacteriological culture before treatment and at 10 and 17 days post-treatment.
-
Outcome Measurement: Bacteriological cure was defined as the absence of the initial pathogen in both post-treatment milk samples.
Retrospective Analysis of Antibiotic Efficacy for Subclinical Mastitis
-
Objective: To review milk culture results to compare the bacteriological efficacy of seven different antibiotic treatments and no treatment for subclinical bovine mastitis.
-
Data Source: Retrospective review of 9,007 cases of subclinical mastitis from dairy herds.
-
Inclusion Criteria: Cases with at least one mastitis pathogen isolated from the initial milk sample, a follow-up culture within one month, and a record of the treatment administered.
-
Treatments Compared: Amoxicillin, cloxacillin, erythromycin, hetacillin, penicillin, pirlimycin, and cephapirin.
-
Outcome Measurement: Bacteriological cure was determined by the absence of the initial pathogen in the follow-up milk culture.[5][6]
Metabolic Pathway of Cephapirin
The following diagram illustrates the in vivo conversion of cephapirin to its active metabolite, desacetylcephapirin. This metabolic process is a key consideration when evaluating the overall efficacy of cephapirin.
Caption: In vivo metabolism of Cephapirin to Desacetylcephapirin.
Experimental Workflow for a Noninferiority Trial
The workflow for a typical noninferiority clinical trial comparing two antibiotic treatments for bovine mastitis is outlined below.
Caption: Workflow of a randomized noninferiority clinical trial.
References
- 1. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Study for the Validation of a Desacetylcephapirin Sodium Assay: A Comparison Guide
This guide provides a comprehensive framework for an inter-laboratory study designed to validate an analytical assay for Desacetylcephapirin sodium. The objective of such a study is to establish the performance, reliability, and reproducibility of the analytical method across multiple laboratories, ensuring it is fit for its intended purpose in pharmaceutical quality control. This document outlines the experimental protocols, presents illustrative data for comparison, and details the expected performance characteristics of a robust assay.
The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2] A well-validated method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.
Comparative Analytical Methods
While this guide focuses on a specific High-Performance Liquid Chromatography (HPLC) method for this compound, alternative methods could include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS often offers higher sensitivity and specificity, which can be beneficial for detecting trace amounts of the analyte.[3] The choice of method will depend on the specific requirements of the analysis, such as the sample matrix and the required limits of detection and quantitation.
Experimental Protocols
The following protocols are designed for an inter-laboratory validation study of an HPLC assay for this compound.
2.1. Objective
To assess the precision, accuracy, linearity, specificity, and robustness of an HPLC method for the quantification of this compound across multiple laboratories.
2.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Water (HPLC grade)
-
Placebo (matrix without the active pharmaceutical ingredient)
2.3. Equipment
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
2.4. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 7.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2.5. Validation Parameters
The following parameters should be evaluated by each participating laboratory according to the ICH guidelines.[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing placebo samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the target concentration should be analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations of the analyte and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[7]
-
Intermediate Precision: Variation within the same laboratory, considering different days, analysts, and equipment.[7]
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[7][8]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize hypothetical but realistic data from a three-laboratory inter-laboratory study.
Table 1: Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory 1 | 10 - 150 | 0.9995 |
| Laboratory 2 | 10 - 150 | 0.9992 |
| Laboratory 3 | 10 - 150 | 0.9998 |
Table 2: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| Laboratory 1 | 50 | 99.5 | 0.8 |
| 100 | 100.2 | 0.5 | |
| 150 | 99.8 | 0.6 | |
| Laboratory 2 | 50 | 98.9 | 1.1 |
| 100 | 99.5 | 0.9 | |
| 150 | 100.5 | 0.7 | |
| Laboratory 3 | 50 | 100.8 | 0.7 |
| 100 | 101.2 | 0.4 | |
| 150 | 100.1 | 0.5 |
Table 3: Precision
| Parameter | Laboratory 1 (%RSD) | Laboratory 2 (%RSD) | Laboratory 3 (%RSD) |
| Repeatability | 0.6 | 0.8 | 0.5 |
| Intermediate Precision | 1.2 | 1.5 | 1.1 |
| Reproducibility (Overall %RSD) | \multicolumn{3}{c | }{2.5 } |
Table 4: LOD and LOQ
| Parameter | Laboratory 1 (µg/mL) | Laboratory 2 (µg/mL) | Laboratory 3 (µg/mL) |
| LOD | 0.5 | 0.6 | 0.4 |
| LOQ | 1.5 | 1.8 | 1.2 |
Mandatory Visualizations
4.1. Inter-laboratory Study Workflow
Caption: Workflow of the inter-laboratory validation study.
4.2. Assay Validation Parameter Relationship
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
